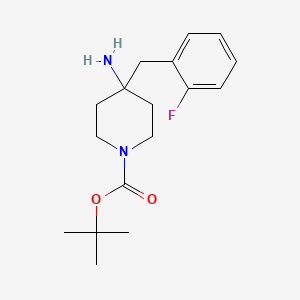

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate

描述

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H26FN2O2 It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-fluorobenzylamine.

Reaction with tert-Butyl Chloroformate: The piperidine derivative is reacted with tert-butyl chloroformate under controlled conditions to form the tert-butyl ester.

Amination: The intermediate product is then subjected to amination using 2-fluorobenzylamine to introduce the amino group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line purification systems.

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.

作用机制

The mechanism of action of tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are typically studied through biochemical assays and molecular modeling techniques.

相似化合物的比较

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

- N-Boc-4-piperidineacetaldehyde

Comparison: tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

生物活性

tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula , has been explored for various pharmacological applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butyl group, an amino group, and a 2-fluorobenzyl moiety, which contribute to its unique biological properties. The presence of the fluorine atom is particularly noteworthy, as it can enhance the lipophilicity and bioavailability of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆FN₂O₂ |

| Molecular Weight | 294.39 g/mol |

| CAS Number | 1707713-78-7 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an inhibitor or activator depending on the biological context. Research indicates that it could modulate neurotransmitter systems, which is critical for treating conditions such as depression and anxiety.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

-

Neuropharmacological Effects :

- The compound has shown promise in modulating serotonin and dopamine receptors, which are crucial for mood regulation.

- Preliminary data suggest potential use as an antidepressant or anxiolytic agent.

-

Anti-inflammatory Properties :

- Compounds structurally related to tert-butyl derivatives have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), which play a role in pain and inflammation pathways.

-

Antitumor Activity :

- Some studies indicate that piperidine derivatives can inhibit cancer cell proliferation, suggesting that this compound might also possess anticancer properties.

Neuropharmacological Studies

A study investigating the effects of similar piperidine derivatives on neurotransmitter receptors reported that compounds with structural similarities to this compound exhibited significant binding affinity to serotonin receptors, indicating potential antidepressant effects .

Anti-inflammatory Research

Research on related compounds has shown that certain piperidine derivatives can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also exhibit similar effects.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 4-amino-4-(2-fluorobenzyl)piperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, the piperidine core is functionalized by reacting 4-amino-4-(2-fluorobenzyl)piperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc-protecting group. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves aqueous workup followed by column chromatography .

Q. How is the compound purified after synthesis, and what solvents are optimal?

- Methodological Answer : Post-synthesis, the product is purified using column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Dichloromethane is often used as the reaction solvent due to its compatibility with tert-butyl chloroformate. Residual impurities are removed via recrystallization in ethanol or methanol .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring, fluorobenzyl substituent, and Boc group. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~337). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1680 cm⁻¹) from the carbamate group .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to potential dust inhalation hazards. Store in amber glass bottles at 2–8°C to prevent degradation. No acute toxicity data are available, so treat it as a Category 4 hazard under EU-GHS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer : Optimize the base (e.g., switch from triethylamine to DMAP) to enhance nucleophilicity. Adjust reaction temperature (0°C to room temperature) to control Boc-protection kinetics. Use anhydrous solvents and molecular sieves to minimize hydrolysis. Monitor intermediates via LC-MS to identify side reactions .

Q. What mechanistic insights exist for the deprotection of the Boc group in this compound?

- Methodological Answer : Deprotection typically uses HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. The reaction proceeds via acid-catalyzed cleavage of the carbamate group, forming CO₂ and tert-butanol. Kinetic studies using ¹H NMR reveal pseudo-first-order behavior under excess acid conditions .

Q. How can researchers evaluate the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : Conduct radiolabeled ligand binding assays (e.g., using ³H-labeled analogs) to measure affinity for target enzymes like kinases or GPCRs. Pair with fluorescence polarization assays to study real-time interactions. IC₅₀ values are calculated using dose-response curves .

Q. How should conflicting solubility data in different solvents be resolved?

- Methodological Answer : Use a standardized shake-flask method: Dissolve the compound in DMSO (stock solution), then dilute in buffers (pH 1–10) or organic solvents. Quantify solubility via UV-Vis spectroscopy at λ_max (~254 nm). Cross-validate with HPLC to account for matrix effects .

Q. What strategies stabilize the compound under long-term storage conditions?

- Methodological Answer : Store under inert gas (argon) in sealed vials with desiccants (silica gel). For aqueous stability, lyophilize the compound and reconstitute in DMSO before use. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius modeling .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for reactions like hydrogenation or fluorination. Compare with experimental data (e.g., activation energy from kinetic studies) to validate predictions. Use SMILES strings to generate 3D conformers in cheminformatics software .

属性

IUPAC Name |

tert-butyl 4-amino-4-[(2-fluorophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFWUWAMPKWPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123103 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707713-78-7 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707713-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。